An In-depth Technical Guide to 1-(4-Methoxy-3-nitrobenzoyl)azepane: Synthesis, Characterization, and Scientific Context
An In-depth Technical Guide to 1-(4-Methoxy-3-nitrobenzoyl)azepane: Synthesis, Characterization, and Scientific Context
This guide provides a comprehensive technical overview of 1-(4-Methoxy-3-nitrobenzoyl)azepane, a compound of interest for researchers, scientists, and professionals in drug development. By synthesizing established chemical principles with data from analogous structures, this document offers a robust framework for the synthesis, characterization, and potential application of this molecule.
Introduction and Molecular Overview
1-(4-Methoxy-3-nitrobenzoyl)azepane is a derivative of azepane, a seven-membered saturated nitrogen-containing heterocycle.[1][2] The azepane scaffold is a significant structural motif in a variety of pharmacologically active compounds, recognized for its conformational flexibility which can be crucial for biological activity.[3][4] The azepane ring in this compound is N-acylated with a 4-methoxy-3-nitrobenzoyl group. This substitution introduces specific electronic and steric features that may influence its interaction with biological targets. The presence of the nitro group, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, on the aromatic ring creates a distinct electronic environment that can be pivotal for molecular interactions.
| Property | Value | Source |
| IUPAC Name | (azepan-1-yl)(4-methoxy-3-nitrophenyl)methanone | N/A |
| Molecular Formula | C₁₄H₁₈N₂O₄ | Calculated |
| Molecular Weight | 278.30 g/mol | Calculated |
| CAS Number | Not available | N/A |
Synthesis of 1-(4-Methoxy-3-nitrobenzoyl)azepane
The synthesis of 1-(4-Methoxy-3-nitrobenzoyl)azepane is most effectively achieved through the formation of an amide bond between 4-methoxy-3-nitrobenzoic acid and azepane. Direct reaction between a carboxylic acid and an amine to form an amide is often challenging and can result in an acid-base salt formation.[5][6] To facilitate this transformation, the carboxylic acid is typically activated. A highly effective and common method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[7][8] This is followed by a nucleophilic acyl substitution reaction with the secondary amine, azepane.
Synthetic Workflow
The two-step synthesis involves the preparation of the acyl chloride followed by the amidation reaction.
Caption: Synthetic workflow for 1-(4-Methoxy-3-nitrobenzoyl)azepane.
Detailed Experimental Protocol
Materials:
-
4-Methoxy-3-nitrobenzoic acid[9]
-
Thionyl chloride (SOCl₂)
-
Azepane[10]
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of 4-Methoxy-3-nitrobenzoyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 4-methoxy-3-nitrobenzoic acid (1.0 eq) in toluene.
-
Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 4-methoxy-3-nitrobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(4-Methoxy-3-nitrobenzoyl)azepane
-
In a separate round-bottom flask under a nitrogen atmosphere, dissolve azepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the cooled azepane solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude 1-(4-Methoxy-3-nitrobenzoyl)azepane can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Physicochemical and Spectroscopic Characterization
Predicted Physicochemical Properties
| Property | Predicted Value / Estimate | Basis of Estimation |
| Melting Point (°C) | 110 - 140 | Estimated based on the melting points of similar N-benzoylazepane derivatives and 4-methoxy-3-nitrobenzoic acid (192-194 °C).[9][11] |
| Boiling Point (°C) | > 400 | Estimated based on the high boiling points of related aromatic amides.[11] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate). Insoluble in water. | Based on the nonpolar nature of the azepane ring and the aromatic group. The nitro and methoxy groups offer some polarity. |
| pKa | ~ 1-2 | The amide nitrogen is generally not basic due to resonance delocalization of the lone pair with the carbonyl group. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-(4-Methoxy-3-nitrobenzoyl)azepane.
3.2.1. ¹H and ¹³C NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methylene protons of the azepane ring. The aromatic protons will likely appear as complex multiplets in the downfield region (~7.5-8.5 ppm), influenced by the electronic effects of the nitro and methoxy groups. The methoxy protons should present as a sharp singlet around 3.9-4.1 ppm. The azepane ring protons will be observed as broad multiplets in the upfield region (~1.5-3.8 ppm) due to their conformational flexibility.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the amide at approximately 165-170 ppm. Aromatic carbons will resonate in the 110-160 ppm range, with the carbon bearing the nitro group being significantly deshielded. The methoxy carbon will appear around 55-60 ppm. The carbons of the azepane ring will be found in the upfield region, typically between 25-50 ppm.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.[12]
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (Amide) | 1630 - 1680 | Strong absorption, characteristic of the amide carbonyl stretch. |
| N-O (Nitro) | 1500 - 1560 and 1345 - 1385 | Two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group. |
| C-O (Aromatic Ether) | 1200 - 1275 | Strong absorption from the C-O stretching of the methoxy group. |
| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the azepane ring. |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the aromatic ring. |
3.2.3. Mass Spectrometry
-
Electron Ionization (EI-MS): The mass spectrum under EI conditions is expected to show the molecular ion peak (M⁺) at m/z = 278. Key fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 4-methoxy-3-nitrobenzoyl cation (m/z = 180) and the azepanyl cation (m/z = 98).
Potential Applications and Future Directions
The azepane ring system is a prevalent feature in many biologically active compounds, including approved drugs.[1][3] Substituted benzoyl derivatives have also demonstrated a wide range of pharmacological activities, including analgesic properties.[13] The specific combination of the azepane moiety with the 4-methoxy-3-nitrobenzoyl group in 1-(4-Methoxy-3-nitrobenzoyl)azepane presents a novel chemical entity with potential for exploration in drug discovery.
The presence of the nitroaromatic system suggests that this compound could be investigated for its potential as an antimicrobial or antiparasitic agent, as many nitroaromatic compounds exhibit such activities. Furthermore, the overall structure could serve as a scaffold for the development of inhibitors for various enzymes or receptors. The conformational flexibility of the azepane ring allows it to adapt to different binding pockets, a desirable trait in drug design.[3]
Future research should focus on the synthesis and subsequent biological screening of 1-(4-Methoxy-3-nitrobenzoyl)azepane to elucidate its pharmacological profile. This would involve a range of in vitro assays to identify potential molecular targets, followed by in vivo studies to assess its efficacy and safety.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, and predicted chemical and spectroscopic properties of 1-(4-Methoxy-3-nitrobenzoyl)azepane. By leveraging established synthetic methodologies and drawing comparisons with structurally related compounds, a clear pathway for its preparation and characterization has been outlined. While experimental data on this specific molecule is currently lacking in the public domain, its structural features suggest it may be a compound of interest for further investigation in the field of medicinal chemistry. The information presented herein serves as a valuable resource for researchers embarking on the exploration of this and other novel N-substituted azepane derivatives.
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